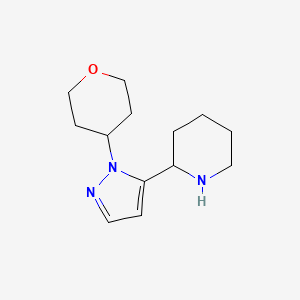

2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine

CAS No.:

Cat. No.: VC15843366

Molecular Formula: C13H21N3O

Molecular Weight: 235.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3O |

|---|---|

| Molecular Weight | 235.33 g/mol |

| IUPAC Name | 2-[2-(oxan-4-yl)pyrazol-3-yl]piperidine |

| Standard InChI | InChI=1S/C13H21N3O/c1-2-7-14-12(3-1)13-4-8-15-16(13)11-5-9-17-10-6-11/h4,8,11-12,14H,1-3,5-7,9-10H2 |

| Standard InChI Key | LZNYQUBLQSZDNI-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C2=CC=NN2C3CCOCC3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct heterocyclic components:

-

Piperidine Ring: A six-membered saturated ring containing one nitrogen atom, contributing to basicity and potential hydrogen bonding.

-

Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and coordination chemistry.

-

Tetrahydro-2H-pyran Group: A six-membered oxygen-containing ring, providing steric bulk and influencing solubility.

The pyrazole ring is substituted at the 5-position with the tetrahydro-2H-pyran group and at the 1-position with the piperidine ring. This arrangement creates a three-dimensional structure capable of diverse molecular interactions.

Physicochemical Characteristics

-

Molecular Formula:

-

Molecular Weight: 235.33 g/mol

-

IUPAC Name: 2-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine

The compound’s logP value (estimated at ~1.07) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its topological polar surface area (TPSA) of 47.28 Ų indicates potential for blood-brain barrier penetration .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine typically proceeds via sequential functionalization:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic conditions.

-

Tetrahydro-2H-pyran Attachment: Nucleophilic substitution or coupling reactions to introduce the oxygenated ring.

-

Piperidine Incorporation: Buchwald-Hartwig amination or Ullmann coupling to link the piperidine ring.

While specific catalysts and solvents remain proprietary, analogous syntheses employ palladium catalysts for cross-coupling and polar aprotic solvents like DMF to enhance yields.

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the pyrazole 5-position requires careful control of reaction conditions.

-

Steric Hindrance: The tetrahydro-2H-pyran group may impede coupling reactions, necessitating elevated temperatures.

Comparative Analysis with Structural Analogs

The target compound’s 2-piperidine substitution confers distinct conformational flexibility compared to 4-substituted analogs, potentially enhancing receptor binding .

Applications in Research and Development

Drug Discovery

-

Lead Optimization: Modifications to the pyran or piperidine groups could enhance selectivity for neurological targets.

-

Prodrug Development: Esterification of the piperidine nitrogen may improve bioavailability.

Chemical Biology

-

Probe Synthesis: Radiolabeled versions (e.g., ) could map drug-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume